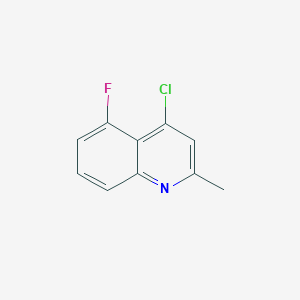

4-Chloro-5-fluoro-2-methylquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-5-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-5-7(11)10-8(12)3-2-4-9(10)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVYZSVUZFRSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=CC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 Fluoro 2 Methylquinoline and Analogous Systems

Classical and Modern Approaches to Quinoline (B57606) Core Construction

The synthesis of the quinoline ring system has a rich history, with several named reactions forming the bedrock of its assembly. These classical methods, along with modern catalytic advancements, provide a versatile toolkit for chemists.

Friedländer Condensation and Catalytic Advancements

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. benthamdirect.comorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction. researchgate.net This process can be catalyzed by either acids or bases. organic-chemistry.org

Over the years, numerous catalytic systems have been developed to improve the efficiency, selectivity, and environmental footprint of the Friedländer reaction. nih.gov These include:

Organocatalysts: Proline and p-toluenesulfonic acid have been shown to be effective. organic-chemistry.orgacs.org

Metal Catalysts: A variety of metal salts and complexes, such as neodymium(III) nitrate (B79036) hexahydrate, yttrium trifluoromethanesulfonate, and silver phosphotungstate, have been successfully employed. benthamdirect.comacs.org

Nanocatalysts and Solid Supports: The use of systems like MOPS on acidic alumina (B75360) and metal-organic frameworks (MOFs) such as CuBTC offers advantages like rapid reactant activation and ease of catalyst recovery. benthamdirect.comrsc.org

Microwave irradiation has also been utilized to accelerate the reaction, often in solvent-free conditions, leading to high yields of polysubstituted quinolines. benthamdirect.com

Pfitzinger Reaction for Quinoline Carboxylic Acids and Related Scaffolds

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds by the initial hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine. wikipedia.org This intermediate subsequently cyclizes and dehydrates to yield the quinoline product. wikipedia.org

The Pfitzinger reaction has proven valuable in the synthesis of various bioactive molecules and their intermediates. researchgate.netjocpr.com Modifications of the original Pfitzinger conditions have been developed to broaden its applicability. For instance, an improved method using TMSCl allows for the direct synthesis of quinoline-4-carboxylic esters in a one-step process under mild conditions. thieme-connect.com

Skraup and Doebner-Miller Syntheses

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction can be vigorous, but the inclusion of moderators like ferrous sulfate (B86663) can help control the process. wikipedia.org A key step in the mechanism is the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com

The Doebner-Miller reaction is a related synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines, typically in the presence of a strong acid. wikipedia.orgslideshare.netsynarchive.com This method is often used for large-scale synthesis due to its use of simple substrates and the absence of a separate oxidizing agent. researchgate.net The mechanism of the Doebner-Miller reaction has been a subject of study, with evidence suggesting a fragmentation-recombination pathway. wikipedia.org

| Reaction | Reactants | Key Reagents/Conditions | Primary Product |

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid or base catalyst, often with heat or microwave irradiation | Substituted quinolines |

| Pfitzinger | Isatin + Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids |

| Skraup | Aniline + Glycerol | Sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Quinoline |

| Doebner-Miller | Aniline + α,β-Unsaturated carbonyl | Strong acid (e.g., HCl) | Substituted quinolines |

Table 1: Comparison of Classical Quinoline Syntheses

Cyclization and Cycloisomerization Processes in Quinoline Formation

Beyond the classical named reactions, various cyclization and cycloisomerization strategies have been developed for quinoline synthesis. These methods often offer high efficiency and regioselectivity.

One notable approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I2), and bromine (Br2), leading to the formation of 3-halo-substituted quinolines under mild conditions. nih.gov

Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines presents another modern route to quinoline derivatives. mdpi.com This method can tolerate a wide range of functional groups and proceeds under redox-neutral conditions without the need for additional acids or bases. mdpi.com Similarly, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles offer an environmentally benign, one-pot synthesis of quinolines. mdpi.com

Regioselective Introduction of Halogen and Methyl Substituents to the Quinoline Nucleus

The specific placement of substituents on the quinoline ring is crucial for tuning the properties of the final molecule. The synthesis of 4-chloro-5-fluoro-2-methylquinoline requires precise control over the introduction of the chloro, fluoro, and methyl groups.

Strategies for Fluorination at the C5 Position of the Quinoline Ring

The introduction of fluorine at the C5 position of the quinoline ring can significantly impact the biological and physicochemical properties of the molecule. rsc.org Direct C-H fluorination represents an atom-economical approach to achieve this.

A metal-free method for the regioselective C5 fluorination of 8-aminoquinoline (B160924) amides and sulfonamides has been developed using Selectfluor as the fluorinating agent. rsc.org This reaction proceeds via a radical pathway and is promoted by the addition of acetic acid. rsc.org

Another strategy involves electrolytic fluorination. The direct 5,8-difluorination of quinolines has been achieved using HF:pyridine (B92270) as both the reagent and the supporting electrolyte under electrolytic conditions. georgiasouthern.edugeorgiasouthern.edu This method provides a straightforward way to synthesize certain di-fluorinated quinoline derivatives.

The synthesis of fluoroquinolone antibiotics often involves building the quinoline ring from appropriately fluorinated precursors. For example, starting with a fluorinated aniline, such as 2-fluoroaniline, and reacting it with a suitable partner like ethyl 2-methylacetoacetate (B1246266) can lead to the formation of a fluoro-substituted quinoline core. nih.gov

| Method | Substrate | Fluorinating Agent/Conditions | Position of Fluorination |

| Metal-Free C-H Fluorination | 8-Aminoquinoline amides/sulfonamides | Selectfluor, HOAc | C5 |

| Electrolytic Fluorination | Quinolines | HF:pyridine, electrolysis | C5 and C8 |

| Ring Synthesis from Fluorinated Precursor | 2-Fluoroaniline + Ethyl 2-methylacetoacetate | Polyphosphoric acid | C8 (in the resulting quinolin-4-ol) |

Table 2: Selected Methods for Quinoline Fluorination

Strategies for Chlorination at the C4 Position of the Quinoline Ring

The introduction of a chlorine atom at the C4 position of the quinoline ring is a common and crucial transformation in the synthesis of many quinoline-based compounds. This is frequently accomplished by the conversion of a precursor containing a hydroxyl or oxo group at the C4 position.

A widely employed reagent for this transformation is phosphorus oxychloride (POCl₃). google.com The process typically involves reacting the corresponding 4-hydroxyquinoline (B1666331) or 4-quinolinone derivative with POCl₃, often in a suitable solvent or neat. For instance, the synthesis of 7-bromo-4-chloroquinoline, a key intermediate for various analogs, involves the chlorination of a mixture of 7-bromo- and 5-bromo-4-hydroxyquinolines with POCl₃. nih.gov This step is often what allows for the successful separation of isomers that were difficult to distinguish in the precursor stage. nih.gov

Another established method involves a multi-step sequence starting from a substituted aniline. For example, a process can begin with reacting a chloroaniline with β-propiolactone or a related acrylic acid derivative. The resulting anilinopropionic acid is then cyclized using polyphosphoric acid to form a 4-oxo-tetrahydroquinoline. Subsequent treatment with phosphorus oxychloride achieves both chlorination at the C4 position and aromatization of the heterocyclic ring to yield the desired 4-chloroquinoline (B167314) derivative. google.com While effective, these classical methods can be challenging to manage on an industrial scale. google.com

Modern approaches also utilize these fundamental principles. The synthesis of various chlorinated quinolines can be achieved through an aza-Diels–Alder reaction, which generates a quinoline core that can then be subjected to chlorination conditions if the desired chloro-substituent is not already incorporated. researchgate.net

Methods for Methylation at the C2 Position of the Quinoline Ring

The introduction of a methyl group at the C2 position of the quinoline scaffold is a key step in building molecules like this compound. Various synthetic strategies exist, ranging from classical ring-forming reactions to modern C-H activation techniques.

Traditional methods often construct the quinoline ring with the C2-methyl group already in place. For example, copper-catalyzed annulation reactions of 2-ethynylanilines with specific reagents can yield quinoline derivatives with a substituent at the C2 position. organic-chemistry.org Similarly, direct syntheses from anilines and aldehydes can produce substituted quinolines, though controlling regioselectivity for the C2 position requires careful selection of reactants and conditions. organic-chemistry.org

More recent advancements focus on the direct functionalization of a pre-formed quinoline ring. Rhodium-catalyzed C-H activation has emerged as a powerful tool for this purpose. researchgate.net For instance, rhodium(III) catalysts can achieve highly regioselective methylation of the C(sp³)–H bond of 8-methylquinolines using stable organoboron reagents like potassium methyltrifluoroborates or methylboronic acid. researchgate.net While this example focuses on the C8-methyl group, the principles of transition-metal-catalyzed C-H activation are broadly applicable. Since the pioneering work on Rh-catalyzed C2 alkylation of quinoline in 2007, numerous methods have been developed to functionalize this position. mdpi.comresearchgate.net The strategic placement of other substituents on the quinoline ring can direct C-H activation to specific positions; for example, a methyl group at the 6 or 7-position can direct activation to the C4 position, highlighting the competitive nature of these reactions. acs.org

A review covering the years 2005-2022 highlights various metal-catalyzed and metal-free protocols for the transformation of a methyl group at the C2 position, indicating a rich field of research dedicated to modifying this specific site. thieme-connect.de

Advanced Synthetic Protocols for Halogenated and Alkylated Quinolines

The functionalization of halogenated and alkylated quinolines is greatly enhanced by advanced synthetic protocols, particularly those employing transition metal catalysis. These methods offer powerful tools for creating complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for their efficiency and functional group tolerance, enabling the precise modification of heterocyclic scaffolds like quinoline.

Suzuki-Miyaura Coupling in Quinoline Functionalization

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of C-C bond formation and has been extensively applied to quinoline derivatives. nih.gov This reaction is highly valued in drug discovery for its reliability and broad substrate scope, enabling the synthesis of biaryl and aryl-heterocycle motifs present in many approved drugs. nih.gov

A robust method for creating 4-amino quinazoline (B50416) bi-aryl compounds involves the Suzuki-Miyaura coupling of an unprotected amino-quinazoline with various arylboronic acids, using Pd(dcpf)Cl₂ as an efficient catalyst. figshare.com This demonstrates the reaction's tolerance for functional groups like unprotected amines. Similarly, new arylated quinolines have been synthesized via the Suzuki-Miyaura cross-coupling of 3-bromoquinoline (B21735) with different boronic acids, yielding compounds with potential biological activities. nih.gov

The reaction's utility extends to complex, multi-halogenated systems. Studies on thiazolo[5,4-c]isoquinolines, a related heterocyclic system, show that the regioselectivity of the Suzuki-Miyaura coupling is influenced by the type and position of the halogen atoms on the substrate. researchgate.net In the context of drug development, this coupling provides a rapid pathway for exploring structure-activity relationships (SAR) by creating diverse analogs from a common halogenated precursor. nih.gov

| Quinoline Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Halogenated Quinoline | Arylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ / K₂CO₃ | Aryl-Quinoline | nih.gov |

| 3-Bromoquinoline | Arylboronic Acid | Not Specified | 3-Arylquinoline | nih.gov |

| 4-Amino-Halogenated Quinazoline | Arylboronic Acid | Pd(dcpf)Cl₂ | 4-Amino-Arylquinazoline | figshare.com |

| Di-bromoquinoline | Phenylboronic Acid | Pd(OAc)₂ (2 mol%) | 2-Phenyl-benzofuro[3,2-c]quinoline | soton.ac.uk |

Palladium-Catalyzed Arylation and Related Transformations

Palladium-catalyzed reactions are pivotal for the functionalization of quinolines, enabling the formation of C-C bonds through various arylation methods. An efficient protocol for the regioselective C-2 arylation of quinolines has been developed using Pd(OAc)₂ with O₂ and Ag₂CO₃ as oxidants under mild conditions. acs.orgresearchgate.net This method allows for the coupling of various substituted quinolines with unactivated arenes, providing good yields of 2-arylquinolines. acs.orgresearchgate.net The reaction mechanism is thought to involve the coordination of the quinoline nitrogen to the palladium(II) center, followed by metalation at the C-2 position and subsequent C-H activation of the arene partner. acs.org

Furthermore, palladium catalysis facilitates the synthesis of isoquinolines through the coupling of an enolate with an ortho-functionalized aryl halide, a process known as α-arylation. rsc.org This regioselective route is tolerant of a wide range of substituents. rsc.org

Directed C-H arylation is another powerful strategy. A method for the palladium-catalyzed direct C-H arylation of quinoline-8-carbaldehydes with aryl iodides or aryl diazonium salts has been developed to synthesize aryl quinolinyl ketones. acs.orgnih.gov This reaction demonstrates interesting reactivity patterns, where electron-donating groups on the aryl iodide favor the reaction, while electron-withdrawing groups on the aryl diazonium salt show excellent reactivity. acs.orgnih.gov Tandem reactions that combine cross-coupling with direct arylation in a one-pot process have also been reported. For example, a Suzuki-Miyaura/Direct Arylation sequence on di-bromoquinolines can be achieved using as little as 2 mol% of Pd(OAc)₂ without the need for external ligands, showcasing the efficiency of modern catalytic systems. soton.ac.uk

Directed C-H Functionalization Strategies for Quinoline Derivatives

Direct C-H functionalization has emerged as a transformative and atom-economical approach for modifying the quinoline core, allowing for the introduction of functional groups without pre-functionalized starting materials. mdpi.comrsc.orgrsc.org These strategies often rely on transition-metal catalysis, where the metal catalyst is guided to a specific C-H bond by a directing group.

The quinoline nitrogen atom itself can act as a directing group. For instance, rhodium(I) complexes have been shown to selectively activate C-H bonds at the C2 or C4 positions of the quinoline heteroring. acs.org The presence and position of other substituents on the ring can influence this selectivity. acs.org

A more common strategy involves the use of a removable directing group, such as an N-oxide. Quinoline N-oxides are frequently used substrates in transition-metal-catalyzed C-H functionalization. mdpi.com Rhodium(III) catalysts have been effectively used for the C8-H functionalization of quinoline N-oxides, where the N-oxide group acts as a traceless directing group and can also serve as an internal oxidant. nih.govconferenceproceedings.international These reactions can lead to the formation of new C-C and C-O bonds simultaneously. nih.gov Palladium catalysis is also widely used for the C2-arylation of quinoline N-oxides. mdpi.com

The functionalization is not limited to arylation. Methods for C-H alkylation, amination, and alkenylation at various positions of the quinoline ring have been extensively developed, significantly expanding the chemical space accessible to synthetic chemists. mdpi.comrsc.org The choice of metal catalyst (e.g., Rhodium, Palladium, Ruthenium, Cobalt), ligands, and reaction conditions is crucial for controlling the regioselectivity of the functionalization, enabling modifications at nearly all positions of the quinoline scaffold. mdpi.comrsc.orgrsc.org

| Position | Reaction Type | Catalyst System | Directing Group | Reference |

|---|---|---|---|---|

| C8 | Functionalization with Acrylates | Rh(III) | N-Oxide | nih.gov |

| C2 | Arylation | Pd(OAc)₂ / Ag₂CO₃ / O₂ | None (Inherent) | acs.orgresearchgate.net |

| C8 | Aldehyde C-H Arylation | Pd(OAc)₂ / AgOAc | Aldehyde (Chelation) | acs.orgnih.gov |

| C2 | Alkylation | Rh-based | None (Inherent) | mdpi.com |

| C2/C4 | C-H Bond Activation | Rh(I) Complex | None (Inherent) | acs.org |

Electrochemical Synthesis Approaches for Selective Halogenation

The pursuit of sustainable and efficient chemical transformations has led to a growing interest in electrosynthesis, which offers a green alternative to conventional methods by minimizing the use of hazardous reagents and reducing waste. unimi.it In the realm of quinoline chemistry, electrochemical approaches have emerged as a powerful tool for the selective introduction of halogen atoms onto the quinoline scaffold, a key step in the synthesis of various functionalized derivatives with potential applications in pharmaceuticals and materials science. organic-chemistry.orgossila.com While specific electrochemical methodologies for the direct synthesis of this compound are not extensively documented, the principles established for the selective halogenation of analogous quinoline systems provide a strong foundation for its potential synthesis.

Recent advancements have demonstrated the efficacy of electrochemical methods for the regioselective halogenation of quinoline derivatives. organic-chemistry.orgsemanticscholar.org These methods often utilize readily available halogen sources and operate under mild conditions, offering high atom economy and functional group tolerance. rsc.orgrsc.org The core of these techniques lies in the electrochemical generation of a reactive halogenating species, which then reacts with the quinoline substrate at a specific position. The regioselectivity of the halogenation is influenced by a combination of factors, including the electronic properties of the substrate, the nature of the electrolyte and solvent, and the electrode material.

One notable strategy involves the C-H halogenation of quinoline-4(1H)-ones, where potassium halides serve as both the halogen source and the electrolyte in an undivided cell. organic-chemistry.orgacs.orgnih.gov This approach has been successful for C3-H halogenation and showcases the potential for direct functionalization without the need for pre-activated substrates. organic-chemistry.org The proposed mechanism for such reactions often involves the formation of halogen radicals, which are key to the activation of C-H bonds. researchgate.net

Another avenue explores the metal-free halogenation of quinolines. For instance, the use of N-halosuccinimides in aqueous media has been shown to achieve C5-selective halogenation of quinoline derivatives. rsc.org Similarly, metal-free protocols for the remote C5-H halogenation of 8-substituted quinolines have been developed, highlighting the versatility of these approaches. semanticscholar.orgrsc.org These methods underscore the potential for achieving selective halogenation at various positions of the quinoline ring system through careful tuning of the reaction conditions.

The following table summarizes representative conditions for the electrochemical halogenation of quinoline derivatives, which could be adapted for the synthesis of this compound.

| Halogenation Type | Substrate Type | Halogen Source | Electrolyte | Solvent | Electrodes | Key Features | Reference |

|---|---|---|---|---|---|---|---|

| C3-H Halogenation | Quinoline-4(1H)-ones | KX (X = Cl, Br, I) | KX | Methanol | Platinum | Environmentally friendly, undivided cell, good functional group tolerance. | organic-chemistry.org |

| C5-Selective Halogenation | Quinoline derivatives | N-halosuccinimides (NCS, NBS, NIS) | Not specified | Water | Not specified | Metal-free, no additional oxidants, short reaction time. | rsc.org |

| C5-H Halogenation | 8-Substituted quinolines | Trihaloisocyanuric acid | Not specified | Not specified | Not specified | Metal-free, proceeds under air, high regioselectivity. | semanticscholar.orgrsc.org |

| General Halogenation | Heteroarenes | NaX/HX (X = Cl, Br) | NaX/HX | N,N-dimethylformamide/Water | Not specified | Metal-catalyst and exogenous-oxidant-free, broad substrate scope. | nih.gov |

Based on these established methodologies, a hypothetical electrochemical synthesis of this compound could be envisioned starting from a suitable precursor, such as 5-fluoro-2-methylquinolin-4-one. The selective chlorination at the C4 position could potentially be achieved through an electrochemical process analogous to the halogenation of quinoline-4(1H)-ones. The reaction would likely involve the use of a chloride source, such as potassium chloride or sodium chloride, serving as both the halogenating agent and the electrolyte. organic-chemistry.orgnih.gov The choice of solvent and electrode material would be crucial in optimizing the reaction's efficiency and selectivity.

Further research and experimental validation are necessary to establish a definitive electrochemical protocol for the synthesis of this compound. However, the existing literature on the electrochemical halogenation of analogous quinoline systems provides a promising framework for the development of such a method.

Chemical Transformations and Reactivity Profiles of 4 Chloro 5 Fluoro 2 Methylquinoline

Reactivity of the Quinoline (B57606) Core Influenced by Halogen and Methyl Substituents

The reactivity of the quinoline core in 4-chloro-5-fluoro-2-methylquinoline is significantly modulated by the electronic and steric effects of the chloro, fluoro, and methyl substituents. The quinoline system itself is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the C2 and C4 positions.

The substituents on this compound further refine this reactivity profile:

-Cl (Chloro group) at C4: The chlorine atom is an electronegative halogen and thus exerts a strong electron-withdrawing inductive effect (-I). This effect further deactivates the ring towards electrophilic substitution and, more importantly, makes the C4 position highly susceptible to nucleophilic attack. The lone pairs on the chlorine atom can participate in resonance (+R effect), but for halogens, the inductive effect is generally considered to be dominant in influencing reactivity.

-F (Fluoro group) at C5: Fluorine is the most electronegative element, and its presence at the C5 position on the carbocyclic ring significantly deactivates this ring towards electrophilic substitution due to its powerful -I effect.

-CH3 (Methyl group) at C2: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This electron donation partially counteracts the deactivating effects of the nitrogen atom and the halogens, particularly at the C2 position and the heterocyclic ring.

The combination of these substituents creates a unique reactivity pattern. The pyridine ring is activated for nucleophilic substitution at the C4 position, while the entire molecule is generally deactivated towards electrophilic attack.

Nucleophilic Substitution Reactions at the C4-Chloro Position

The C4 position of this compound is the primary site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent nitrogen atom and the chlorine atom itself makes the carbon at this position highly electrophilic. A wide range of nucleophiles can displace the chloride ion, leading to the formation of various functionalized quinoline derivatives.

Common nucleophilic substitution reactions at the C4 position include:

Amination: Reaction with amines (primary or secondary) to yield 4-aminoquinoline (B48711) derivatives. This is a crucial reaction in the synthesis of many biologically active compounds.

Hydroxylation: Reaction with hydroxide (B78521) ions or water under appropriate conditions to form 4-hydroxy-2-methyl-5-fluoroquinolin-2(1H)-one.

Alkoxylation: Reaction with alkoxides to produce 4-alkoxyquinoline ethers.

Thiolation: Reaction with thiols or their corresponding anions to give 4-thioether derivatives.

The general mechanism for these reactions is an addition-elimination pathway, typical for nucleophilic aromatic substitution on heteroaromatic systems.

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| R-NH₂ (Primary Amine) | 4-Alkyl/Arylaminoquinoline | 4-Cl-Quinoline + R-NH₂ → 4-(R-NH)-Quinoline + HCl |

| R₂NH (Secondary Amine) | 4-Dialkylaminoquinoline | 4-Cl-Quinoline + R₂NH → 4-(R₂N)-Quinoline + HCl |

| OH⁻ (Hydroxide) | 4-Hydroxyquinoline (B1666331) | 4-Cl-Quinoline + OH⁻ → 4-OH-Quinoline + Cl⁻ |

| RO⁻ (Alkoxide) | 4-Alkoxyquinoline | 4-Cl-Quinoline + RO⁻ → 4-OR-Quinoline + Cl⁻ |

| RSH (Thiol) | 4-(Alkyl/Arylthio)quinoline | 4-Cl-Quinoline + RSH → 4-SR-Quinoline + HCl |

Electrophilic Reactions on the Quinoline Ring System

The quinoline ring system in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitrogen atom and the two halogen substituents. However, under forcing conditions, electrophilic substitution can occur. The position of substitution is directed by the interplay of the activating methyl group and the deactivating but ortho-, para-directing halogen on the benzenoid ring, and the deactivating effect of the pyridine ring.

The most likely positions for electrophilic attack are C6 and C8 on the benzenoid ring, as they are ortho and para to the activating methyl group (considering its influence across the ring system) and are the least deactivated positions. The fluoro group at C5 will strongly deactivate the C6 and C8 positions, making electrophilic substitution challenging.

Typical electrophilic reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., -Br, -I) using a suitable halogenating agent.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: These reactions are generally difficult on highly deactivated systems like this substituted quinoline and may not proceed readily.

Oxidation and Reduction Pathways of the Quinoline System

The substituted quinoline ring can undergo both oxidation and reduction reactions, targeting either the ring system or the substituents.

Oxidation:

Oxidation of the Methyl Group: The methyl group at the C2 position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 4-chloro-5-fluoroquinoline-2-carboxylic acid.

Oxidation of the Ring: The quinoline ring itself is relatively resistant to oxidation due to its aromaticity. However, under harsh conditions, the ring can be cleaved.

Reduction:

Reduction of the Heterocyclic Ring: The pyridine ring of the quinoline system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H2/Pd, Pt, or Ni) can reduce the pyridine ring to a tetrahydroquinoline derivative.

Reductive Dehalogenation: The chlorine atom at the C4 position can be removed by catalytic hydrogenation or by using reducing agents like zinc in acetic acid. This would yield 5-fluoro-2-methylquinoline.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation of Methyl Group | KMnO₄ | 4-Chloro-5-fluoroquinoline-2-carboxylic acid |

| Reduction of Pyridine Ring | H₂/Pd | 4-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

| Reductive Dechlorination | Zn/CH₃COOH | 5-Fluoro-2-methylquinoline |

Functional Group Interconversions Involving Halogen and Methyl Moieties

The chloro and methyl groups on the quinoline ring can be transformed into other functional groups, providing pathways to a variety of derivatives.

Interconversions of the C4-Chloro Group: As discussed in the nucleophilic substitution section, the primary interconversion of the chloro group involves its replacement by other nucleophiles. Additionally, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C4 position. For instance, reaction with a boronic acid in the presence of a palladium catalyst would yield a 4-aryl or 4-alkyl substituted quinoline.

Interconversions of the C2-Methyl Group: The methyl group at C2 is acidic due to the influence of the adjacent nitrogen atom. This allows for condensation reactions with aldehydes and ketones in the presence of a base to form styryl-type derivatives. As mentioned earlier, the methyl group can also be oxidized to a carboxylic acid. This carboxylic acid can then undergo further transformations such as esterification or conversion to an amide.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 5 Fluoro 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 4-Chloro-5-fluoro-2-methylquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, alongside multi-dimensional techniques, would be required for a definitive structural assignment.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating methyl group.

The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the quinoline (B57606) ring system. The proton on the C3 carbon is anticipated to appear as a singlet, given the absence of adjacent protons. The protons on the benzo-fused ring (H6, H7, and H8) would exhibit splitting patterns dictated by their coupling constants (J-values), which are crucial for assigning their specific positions. The methyl group at the C2 position would present as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ (at C2) | 2.5 - 2.7 | s | - |

| H3 | 7.0 - 7.2 | s | - |

| H6 | 7.3 - 7.5 | t | J(H6-H7) ≈ 8.0 |

| H7 | 7.6 - 7.8 | m | - |

| H8 | 7.9 - 8.1 | d | J(H7-H8) ≈ 8.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups.

The carbon atom bonded to the chlorine (C4) and the fluorine (C5) are expected to show characteristic shifts. The C-Cl bond would cause a downfield shift for C4, while the C-F bond would result in a downfield shift for C5, which would also exhibit splitting due to carbon-fluorine coupling (¹JCF). The quaternary carbons (C2, C4, C4a, C5, C8a) would also be identifiable.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C2) | 23 - 26 |

| C2 | 158 - 162 |

| C3 | 121 - 124 |

| C4 | 142 - 145 |

| C4a | 125 - 128 |

| C5 | 155 - 159 (d, ¹JCF ≈ 250-260 Hz) |

| C6 | 115 - 118 (d, ²JCF ≈ 20-25 Hz) |

| C7 | 128 - 131 |

| C8 | 120 - 123 |

| C8a | 147 - 150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C5 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to adjacent protons (H6) would likely result in a doublet of doublets or a more complex multiplet, providing further structural confirmation.

To definitively assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal correlations between coupled protons, helping to trace the connectivity of the proton network within the aromatic rings.

HSQC: Would establish direct one-bond correlations between protons and their attached carbon atoms.

HMBC: Would show correlations between protons and carbon atoms over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure.

Vibrational Spectroscopy for Molecular Structure Characterization

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds present in the molecule.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed around 2850-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the quinoline ring system would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-Cl stretching: A characteristic absorption band for the C-Cl bond is expected in the range of 1000-1100 cm⁻¹.

C-F stretching: A strong absorption band due to the C-F stretching vibration would be present, typically in the 1200-1300 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations in the aromatic ring would appear as strong bands in the 700-900 cm⁻¹ region, and their positions can provide clues about the substitution pattern.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Stretch | 1450 - 1650 |

| C-F Stretch | 1200 - 1300 |

| C-Cl Stretch | 1000 - 1100 |

| Aromatic C-H Bend | 700 - 900 |

Note: These are predicted values and are subject to experimental verification.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. For this compound, the Raman spectrum is expected to be rich with information corresponding to the quinoline core, the methyl group, and the halogen substituents.

Detailed Research Findings: While specific experimental Raman data for this compound is not widely published, analysis can be extrapolated from studies on closely related quinoline derivatives. researchgate.netresearchgate.net The spectra of substituted quinolines are dominated by intense signals from the aromatic ring system. researchgate.net Key vibrations include C-C and C-N stretching modes within the quinoline nucleus, typically appearing in the 1300-1650 cm⁻¹ region. researchgate.net The presence of substituents—chloro, fluoro, and methyl groups—induces significant shifts in band positions and intensities compared to unsubstituted quinoline. researchgate.net

The C-Cl stretching vibration is anticipated to produce a characteristic band, while the C-F stretching frequency will also be present. Vibrations associated with the methyl group, such as symmetric and asymmetric C-H stretching and bending modes, will also be clearly identifiable. Theoretical DFT calculations on similar quinoline structures have been instrumental in assigning these vibrational modes accurately. researchgate.net Protonation at the quinoline nitrogen is known to cause dramatic changes in the Raman bands, particularly in the 1500-1650 cm⁻¹ region, which can serve as marker bands. researchgate.net

Table 1: Predicted Characteristic Raman Shifts for this compound This table is based on data from analogous quinoline derivatives. researchgate.netresearchgate.netnih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Quinoline Ring Stretching (νC=C, νC=N) | 1550 - 1650 | Strong |

| Ring Breathing/Deformation | 1350 - 1450 | Medium |

| Methyl (CH₃) Bending | 1380 - 1460 | Medium |

| C-F Stretch | 1000 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For aromatic systems like this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions.

Detailed Research Findings: The UV-Vis spectra of quinoline and its derivatives are typically recorded in solvents like ethanol (B145695) or water and show distinct absorption bands between 200 and 400 nm. researchgate.netnih.gov The spectrum of this compound is expected to exhibit multiple absorption maxima (λmax) corresponding to electronic transitions within the fused aromatic ring system. The primary absorptions are due to π→π* transitions, which are generally high in intensity. A lower intensity band, corresponding to the n→π* transition involving the non-bonding electrons of the nitrogen atom, may also be observed, though it is often obscured by the more intense π→π* bands. mdpi.com The positions and intensities of these bands are influenced by the substituents on the quinoline ring and the polarity of the solvent used for analysis.

Table 2: Expected UV-Vis Absorption Data for this compound This table is based on typical values for substituted quinolines. nih.govmdpi.com

| Electronic Transition | Predicted λmax (nm) Range | Molar Absorptivity (ε) |

| π→π | 220 - 280 | High |

| π→π | 300 - 350 | Moderate to High |

| n→π* | 320 - 360 | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

Detailed Research Findings: The molecular formula for this compound is C₁₀H₇ClFN. cymitquimica.com Its calculated molecular weight is approximately 195.62 g/mol . nih.govsigmaaldrich.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would also be visible at m/z 197, with an intensity of about one-third that of the main M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways for quinoline derivatives include the loss of substituents and cleavage of the heterocyclic ring. For this compound, likely fragment ions would correspond to the loss of a chlorine radical (M - 35), a methyl radical (M - 15), or hydrogen cyanide (HCN) from the pyridine (B92270) ring.

HRMS provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition.

Detailed Research Findings: For this compound (C₁₀H₇³⁵ClFN), the theoretical exact mass is 195.0251. nih.gov An HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.comnih.gov HRMS is a standard method for the structural confirmation of newly synthesized fluorinated quinoline analogues. nih.gov

Combining chromatography with mass spectrometry allows for the separation of complex mixtures followed by the identification of individual components.

Detailed Research Findings: Both LC-MS and GC-MS are suitable for the analysis of this compound. GC-MS is effective for analyzing volatile and thermally stable compounds like many quinoline derivatives. nih.govresearchgate.net The compound would first be separated on a GC column based on its boiling point and polarity, and the eluted compound would then be identified by its mass spectrum. LC-MS is a versatile technique used for a wide range of compounds, including those that are less volatile or thermally sensitive. nih.gov It is frequently used in routine clinical analysis and for the characterization of various organic molecules. nih.govsynhet.com The choice between GC-MS and LC-MS would depend on the sample matrix and the specific goals of the analysis.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: Although the specific crystal structure of this compound has not been reported in the reviewed literature, extensive crystallographic studies have been performed on a wide variety of substituted quinoline derivatives. nih.goveurjchem.comcambridge.orgresearchgate.net These studies reveal that quinolines often crystallize in common space groups such as the monoclinic P2₁/n or P2₁/c. eurjchem.comresearchgate.netchemmethod.com The crystal packing is typically stabilized by a combination of intermolecular forces, including van der Waals interactions and, where applicable, hydrogen bonds. chemmethod.com A key feature in the crystal structures of many planar aromatic molecules like quinoline is the presence of π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align with each other. researchgate.net

Single-crystal X-ray diffraction provides the most accurate and detailed structural data.

Detailed Research Findings: Analysis of similar structures, such as 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, confirms the planarity of the quinoline ring system. nih.gov In the solid state, molecules of this compound would be expected to be essentially planar. researchgate.net The analysis would precisely determine the bond lengths of C-C, C-N, C-H, C-Cl, and C-F bonds, as well as all bond angles within the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating any intermolecular interactions such as C-H···F or C-H···N hydrogen bonds and potential π–π stacking, which dictates the supramolecular architecture. eurjchem.comresearchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound is currently limited by the absence of published single-crystal X-ray diffraction data for this specific compound. Crystallographic studies are essential for determining the precise three-dimensional arrangement of molecules in the solid state and for identifying the specific non-covalent interactions that govern the crystal lattice.

A study on 4-Chloro-2,5-dimethylquinoline revealed that its molecules are essentially planar. nih.govresearchgate.net The crystal packing is characterized by significant π–π stacking interactions between the quinoline ring systems of adjacent molecules. nih.govresearchgate.net The molecules are stacked along the a-axis, with the centroids of the quinoline ring systems of neighboring molecules separated by distances of 3.649(1) Å and 3.778(1) Å, respectively. researchgate.net This type of interaction is a key stabilizing force in the crystal lattice of many aromatic compounds.

In the case of this compound, one would anticipate similar π–π stacking interactions involving the quinoline core. The presence of the electronegative fluorine and chlorine atoms would also introduce the potential for halogen bonding and other dipole-dipole interactions, which would further influence the crystal packing. A detailed understanding of these interactions, however, awaits experimental crystallographic analysis of this compound.

Below are the crystallographic data for the analogue, 4-Chloro-2,5-dimethylquinoline, which can serve as a reference.

Interactive Crystal Data Table for 4-Chloro-2,5-dimethylquinoline nih.gov

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀ClN |

| Formula Weight | 190.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9534 (9) |

| b (Å) | 13.0762 (14) |

| c (Å) | 10.4306 (11) |

| β (°) | 99.239 (8) |

| Volume (ų) | 936.09 (19) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.35 |

Selected Bond Lengths and Angles for 4-Chloro-2,5-dimethylquinoline nih.gov

| Bond/Angle | Length (Å) / Angle (°) |

| Cl1—C9 | 1.737 (2) |

| N1—C7 | 1.310 (3) |

| N1—C6 | 1.366 (3) |

| C3—C4 | 1.374 (3) |

| C5—C9 | 1.419 (3) |

| C5—C6 | 1.432 (3) |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the chemical compound This compound are not present in the public domain. The requested analyses, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, vibrational frequency calculations, Nuclear Magnetic Resonance (NMR) chemical shift predictions, Molecular Electrostatic Potential (MEP) mapping, and Quantitative Structure-Property Relationship (QSPR) studies have not been published for this specific molecule.

While general methodologies and studies on analogous quinoline derivatives exist, providing that information would contravene the strict requirement to focus solely on this compound. Generating an article that adheres to the provided outline would necessitate fabricating data, which is not possible.

Therefore, the requested article cannot be generated with scientifically accurate and verifiable information at this time. Further primary research would be required to produce the specific computational data requested for this compound.

Computational and Theoretical Investigations of 4 Chloro 5 Fluoro 2 Methylquinoline

Mechanistic Insights via Computational Modeling of Quinoline (B57606) Reactions

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to elucidate the mechanisms of chemical reactions involving quinoline derivatives. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, thereby predicting the most probable reaction pathways. For 4-chloro-5-fluoro-2-methylquinoline, computational studies can provide critical insights into how the substituents—chloro, fluoro, and methyl groups—influence its reactivity.

The electronic properties of these substituents play a crucial role. The fluorine and chlorine atoms are electron-withdrawing groups due to their high electronegativity, which decreases the electron density of the quinoline ring system. Conversely, the methyl group at the 2-position is an electron-donating group. These opposing electronic effects create a unique reactivity profile for the molecule.

Computational studies on similar substituted quinolines have shown that the positions of attack for electrophilic and nucleophilic reagents are highly dependent on the nature and location of the substituents. nih.gov For instance, in electrophilic aromatic substitution reactions, the electron-donating methyl group would tend to activate the ring, while the electron-withdrawing halogens would deactivate it. The precise location of substitution is a result of the interplay between these activating and deactivating effects, as well as steric hindrance.

In the case of nucleophilic aromatic substitution, the electron-withdrawing chloro and fluoro groups would facilitate the attack of nucleophiles, particularly at the carbon atoms to which they are attached. DFT calculations can model the energetics of these substitution pathways, determining whether the reaction proceeds via an SNAr mechanism and predicting the regioselectivity.

Furthermore, computational modeling can be employed to study the mechanisms of more complex reactions, such as transition-metal-catalyzed cross-coupling reactions or cycloadditions. rsc.org These studies can help in optimizing reaction conditions and designing novel synthetic routes for functionalized quinolines.

To illustrate the type of data generated from such studies, the following table presents hypothetical activation energies for an electrophilic aromatic substitution reaction on this compound, calculated using DFT.

| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) |

| C-3 | 22.5 |

| C-6 | 18.2 |

| C-7 | 20.1 |

| C-8 | 19.5 |

This table is for illustrative purposes and the values are not based on actual experimental or calculated data for this specific compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of intermolecular interactions and the behavior of molecules in different environments, such as in solution or in the crystalline state. nih.gov For this compound, MD simulations can reveal how the molecule interacts with solvents and other molecules, which is crucial for understanding its physical properties and its behavior in biological systems.

The presence of halogen atoms in this compound introduces the possibility of specific intermolecular interactions known as halogen bonds. mdpi.com A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The chlorine and fluorine atoms in the molecule could potentially form halogen bonds with electron-rich atoms in neighboring molecules or solvent molecules.

In addition to halogen bonding, other non-covalent interactions that would be significant for this molecule include:

π-π stacking: The aromatic quinoline ring can engage in π-π stacking interactions with other aromatic systems. The substituents can modulate the strength and geometry of these interactions.

Hydrogen bonding: While this compound does not have a classical hydrogen bond donor, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with protic solvents or other molecules with N-H or O-H groups.

MD simulations can quantify the strength and frequency of these different types of interactions. By analyzing the radial distribution functions and the interaction energies between different parts of the molecule and its surroundings, a detailed picture of the intermolecular forces can be constructed. nih.gov This information is valuable for predicting properties such as solubility, melting point, and boiling point, as well as for understanding how the molecule might bind to a biological target. nih.gov

The following table provides a hypothetical summary of the types and relative strengths of intermolecular interactions involving this compound, as might be determined from MD simulations.

| Interaction Type | Potential Interaction Sites | Relative Strength |

| Halogen Bonding | C4-Cl···O/N, C5-F···O/N | Moderate |

| π-π Stacking | Quinoline ring system | Moderate-Strong |

| Hydrogen Bonding (acceptor) | Quinoline N···H-X | Moderate |

| Dipole-Dipole | C-Cl, C-F bonds | Weak-Moderate |

| van der Waals | Entire molecule | Weak (individually), Strong (collectively) |

This table is for illustrative purposes and the relative strengths are qualitative.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

NBO analysis calculates the natural atomic charges on each atom, providing a more chemically intuitive picture of charge distribution than other methods. In this compound, the highly electronegative chlorine and fluorine atoms are expected to have significant negative charges, while the carbon atoms attached to them will have corresponding positive charges. The methyl group, being electron-donating, will slightly increase the electron density on the quinoline ring.

A key aspect of NBO analysis is the study of orbital interactions, particularly the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, quantified by the second-order perturbation energy (E(2)), indicate charge transfer and contribute to the stabilization of the molecule. For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C bonds (n -> π*) contributes to the aromaticity and stability of the quinoline ring. The substituents will modulate these interactions. The electron-withdrawing halogens will affect the energies and populations of the π orbitals, while the methyl group will participate in hyperconjugation.

By examining the NBOs, one can gain insights into:

Hybridization: The hybridization of the atomic orbitals for each atom in the molecule.

Bonding and Antibonding Orbitals: The nature of the chemical bonds, including their polarity and strength.

Lone Pairs: The localization and energy of non-bonding electrons.

Intramolecular Charge Transfer: The delocalization of electron density that contributes to the molecule's stability and reactivity.

The following table presents hypothetical NBO charges and key second-order perturbation energies for this compound.

| Atom/Interaction | NBO Charge (e) | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| N1 | -0.55 | |||

| C2 | +0.20 | |||

| C4 | +0.15 | |||

| Cl (on C4) | -0.25 | |||

| C5 | +0.18 | |||

| F (on C5) | -0.35 | |||

| C-CH3 | σ(C-H) | σ(C-C) | ~2-5 | |

| Quinoline Ring | π(C=C) | π(C=C) | >20 |

This table is for illustrative purposes and the values are not based on actual experimental or calculated data for this specific compound.

Applications in Advanced Chemical Synthesis and Materials Science

4-Chloro-5-fluoro-2-methylquinoline as a Versatile Building Block for Complex Heterocyclic Architectures

The utility of halogenated quinolines as foundational materials for constructing more elaborate heterocyclic systems is well-documented. The reactivity of the C4-chloro group allows for its displacement by a variety of nucleophiles, enabling the synthesis of diverse molecular architectures. While specific literature on this compound is limited, the synthetic pathways of closely related isomers provide a clear indication of its potential.

For instance, the related compound, 4-chloro-6-fluoro-2-methylquinoline, serves as a starting material for the synthesis of novel 2-substituted-4-amino-6-halogenquinolines. nih.gov This transformation typically involves a two-step process:

Oxidation: The initial quinoline (B57606) is oxidized to its corresponding 1-oxide derivative using an oxidizing agent like 3-chloroperbenzoic acid (m-CPBA). nih.gov

Chlorination and Substitution: The resulting N-oxide is then treated with a chlorinating agent such as benzenesulfonyl chloride, leading to the formation of a 2-(chloromethyl) derivative. nih.gov This intermediate can subsequently react with various nucleophiles, like substituted thiophenols, to build more complex side chains. nih.gov

This sequence highlights how the chloro and methyl groups on the quinoline ring can be selectively functionalized to create a library of new compounds with potential biological activities.

Another powerful method for elaborating the quinoline core is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organic halide with an organoboron compound, is a prime example. 4-Chloroquinoline (B167314) derivatives can be effectively coupled with various boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to form C-C bonds and introduce aryl or other organic moieties at the 4-position. researchgate.net This reaction is fundamental in constructing complex molecules from simpler precursors. researchgate.net

Table 1: Reactivity of Halogenated 2-Methylquinolines in Synthesis

| Starting Material | Reagent(s) | Product Type | Application | Reference |

| 4-Chloro-6-fluoro-2-methylquinoline | 1. m-CPBA 2. Benzenesulfonyl chloride | 4-Chloro-2-(chloromethyl)-6-fluoroquinoline | Intermediate for further substitution | nih.gov |

| 4-Chloroquinoline derivatives | Arylboronic acid, Pd(PPh₃)₄, Base | 4-Arylquinoline derivatives | C-C bond formation for complex molecule synthesis | researchgate.net |

Precursor in the Synthesis of Quinolone-Based Scaffolds and Related Congeners

Quinolone and, more specifically, 4-quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of many antibacterial agents. mdpi.com The conversion of 4-chloroquinolines to 4-quinolones is a key synthetic transformation. This is often achieved through nucleophilic substitution of the C4-chloro group with a hydroxyl group, typically via hydrolysis under acidic or basic conditions.

While direct examples starting from this compound are not prevalent in readily available literature, the general synthetic route is well-established. The synthesis of many quinolone-based drugs involves the initial construction of a quinolone ring system, which is then chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃). researchgate.net This 4-chloroquinoline intermediate is then further functionalized. This established methodology implies that this compound is a viable precursor for producing the corresponding 5-fluoro-2-methyl-4-quinolone, a potentially valuable scaffold for further chemical exploration.

Development of Optoelectronic Materials (e.g., OLEDs, Photovoltaic Cells) Incorporating Quinoline Moieties

The quinoline ring system, with its extended π-conjugation, is an attractive component for organic electronic materials. Its derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The incorporation of fluorine atoms into these materials can enhance their performance by modifying their electronic properties, thermal stability, and charge-transport characteristics. nih.gov

Fluorinated quinoline building blocks are sought after for the synthesis of materials used in OLEDs and solar cells. ossila.com For example, bipolar host materials for phosphorescent OLEDs (PhOLEDs) have been developed using carbazole-quinoline hybrids. These materials have demonstrated high efficiency and long operational lifetimes in orange and deep-red emitting devices. rsc.org The quinoline moiety in these host materials plays a crucial role in balancing electron and hole transport, which is essential for efficient light emission. rsc.org

Although the direct application of this compound in published optoelectronic devices has not been reported, its structure possesses the key features—a fluorinated quinoline core—that make it a promising candidate for further research and development in this area. ossila.com The ease with which the 4-chloro group can be substituted allows for the facile attachment of other functional units to tune the material's properties for specific applications.

Table 2: Application of Quinoline Derivatives in Optoelectronics

| Compound Class | Application | Key Feature | Reference |

| Carbazole-quinoline hybrids | Bipolar host materials for PhOLEDs | Balanced charge transport, high triplet energy | rsc.org |

| Fluorinated quinolines | Building blocks for OLEDs and DSSCs | Tunable energy gap, enhanced stability | ossila.com |

Catalytic Applications Involving Halogenated Quinoline Derivatives

Halogenated quinolines are not only synthetic targets but can also play a role in catalysis. The electronic properties of the quinoline ring, modified by halogen substituents, can be harnessed in the design of ligands for metal catalysts or as organocatalysts themselves.

The field of catalytic fluorination, for instance, is of great importance for introducing fluorine into complex molecules. mdpi.com While this often involves fluorinating a quinoline substrate, the principles can be applied to understand the reactivity of the C-F bond. mdpi.comacs.org

More directly, halogenated heterocycles are pivotal in transition metal-catalyzed cross-coupling reactions, where they act as electrophilic partners. researchgate.net The development of new catalysts often involves creating ligands that can fine-tune the reactivity and selectivity of the metal center. While specific catalytic applications of this compound are not detailed in the literature, the presence of both a chloro and a fluoro substituent offers interesting possibilities for selective catalytic transformations. For example, the differential reactivity of the C-Cl versus the C-F bond under various catalytic conditions could be exploited for sequential, site-selective functionalization.

Furthermore, recent studies have explored the concept of halogen bonding in catalysis. The interaction between a halogen atom on a molecule (a halogen bond donor) and a Lewis basic site on another can be used to activate substrates in a reaction. sigmaaldrich.com The fluorine and chlorine atoms on the quinoline ring could potentially act as halogen bond donors, suggesting a role for compounds like this compound in the burgeoning field of halogen-bond-mediated catalysis.

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Eco-friendly Synthetic Routes to Substituted Quinolines

Traditional methods for synthesizing quinolines, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and environmentally harmful solvents. tandfonline.com The future of quinoline (B57606) synthesis is increasingly focused on "green chemistry" principles to mitigate these drawbacks. tandfonline.comijpsjournal.com

A primary challenge is the replacement of hazardous solvents with more benign alternatives. Research has demonstrated the viability of using water or ethanol (B145695) as reaction media. ijpsjournal.comtandfonline.com For instance, the synthesis of spiro-quinolines has been achieved in an ethanol:water mixture using ceric ammonium (B1175870) nitrate (B79036) as a catalyst, with yields between 84–94%. tandfonline.com Similarly, microwave-assisted synthesis in water has produced quinoline derivatives with yields of 75–93%. tandfonline.com These methods not only reduce pollution but also can lead to shorter reaction times and improved energy efficiency. ijpsjournal.com

The development of reusable and non-toxic catalysts is another critical frontier. researchgate.net Magnetic nanoparticles, such as silica (B1680970) sulfuric acid on nano-Fe3O4, have been used to catalyze the synthesis of pyrimido[4,5-b]quinolines in water, achieving yields of 71–92%. tandfonline.com Other eco-friendly catalysts like Amberlyst-15 and formic acid are also being explored. ijpsjournal.comtandfonline.com Catalyst-free methods, which may utilize microwave or ultrasound energy, represent a further step toward sustainable synthesis by eliminating catalyst-related waste altogether. ijpsjournal.com

Future efforts will likely concentrate on one-pot syntheses and multicomponent reactions that increase atom economy by combining several synthetic steps without isolating intermediates. tandfonline.comresearchgate.net The use of renewable, plant-based starting materials instead of petrochemicals is also a growing area of interest. ijpsjournal.com

Table 1: Comparison of Green Synthetic Methods for Quinolines

| Method | Catalyst/Conditions | Solvent | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Microwave-Assisted | H2SO4, Glycerol (B35011) | Water | 10-66% | Rapid, uses renewable feedstock. tandfonline.com |

| Magnetic Nanoparticles | nano-Fe3O4@SiO2–SO3H | Water | 71-92% | High yield, recyclable catalyst. tandfonline.com |

| Ceric Ammonium Nitrate | CAN | Ethanol:Water | 84-94% | High yield, green solvent mixture. tandfonline.com |

| Amberlyst-15 | Amberlyst-15 | Ethanol | 65-70% | Reusable catalyst, mild conditions. tandfonline.com |

Exploration of Novel Reactivity Patterns and Functionalization Strategies

Beyond improving existing synthetic methods, a significant area of future research lies in discovering new ways to modify the quinoline core. The functionalization of the quinoline ring is a key strategy for expanding its chemical space and enhancing its properties for various applications. researchgate.netnih.gov

One major challenge is the selective functionalization of the electron-deficient pyridine (B92270) ring versus the electron-rich benzene (B151609) ring. sciencedaily.com Recent breakthroughs have demonstrated that dearomative photocycloadditions can be directed to the pyridine side of quinolines. sciencedaily.com This was achieved using pinacolborane and an organolithium compound to form a borate (B1201080) complex intermediate, which, upon photoexcitation, facilitates the cycloaddition. sciencedaily.com This approach opens up pathways to novel 2D and 3D fused molecular frameworks that were previously difficult to access. sciencedaily.com

The development of novel C–H bond activation and functionalization techniques is also a priority. mdpi.com While transition-metal catalysis (using metals like palladium, ruthenium, and copper) has been instrumental, there is a push towards transition-metal-free protocols to reduce cost and environmental impact. mdpi.com Strategies such as molecular sieve-mediated cyclizations offer a pathway to achieve atom economy and greener reactions without transition metals. mdpi.com

Future work will also focus on developing regioselective methods for introducing functional groups at specific positions on the quinoline scaffold. nih.gov Inspired by the Birch reduction, new methods for the controlled reduction of the quinoline ring can provide access to a wider array of saturated and semi-saturated heterocyclic structures. nih.gov These novel functionalization strategies are crucial for creating new generations of quinoline-based compounds for drug discovery and material science. nih.govnih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry and machine learning are poised to revolutionize how quinoline derivatives are designed and synthesized. nih.govresearch.google These tools offer the potential to move beyond trial-and-error experimentation by predicting molecular properties and reaction outcomes. mit.edu

A significant challenge is the development of computational models that can accurately predict the properties of complex molecules like substituted quinolines. mit.edu Machine learning models, trained on data from methods like Density Functional Theory (DFT), are being developed to predict various characteristics, from the energy of a molecular system to its optical and vibrational properties. mit.eduaip.org For example, a Nu-Support Vector Regression (Nu-SVR) model has been used to predict the corrosion inhibition efficiency of pyridine-quinoline derivatives, showing strong predictive performance. aip.org

These predictive models can accelerate the discovery of new materials by enabling high-throughput virtual screening of candidate molecules. mit.edu Instead of synthesizing and testing thousands of compounds, researchers can computationally screen for desired properties, such as the antiproliferative activity of quinoline derivatives or their potential as DNA-interacting agents. nih.gov This approach saves significant time and resources. mit.edu

Future research will focus on improving the accuracy and scope of these models. mit.edu This includes training models on higher-accuracy quantum chemistry methods and expanding their ability to predict the outcomes of complex chemical reactions. nih.gov The ultimate goal is to create a "digital twin" for chemical synthesis, allowing researchers to design and optimize synthetic routes for compounds like 4-Chloro-5-fluoro-2-methylquinoline entirely in silico before entering the lab.

Integration of High-Throughput Experimentation in Quinoline Research

High-Throughput Experimentation (HTE) is a powerful methodology for accelerating chemical research by running many experiments in parallel on a microscale. nih.govyoutube.com This approach is particularly well-suited to the challenges of quinoline chemistry, such as reaction optimization and library synthesis. youtube.comacs.org

A primary challenge in quinoline research is the vastness of the chemical space that can be explored through different substitution patterns. HTE allows for the rapid screening of a wide array of catalysts, solvents, and reaction conditions to find the optimal parameters for a specific transformation. nih.govyoutube.com For instance, HTE has been used to optimize a photo-Minisci reaction for the methylation of quinoline by screening various photocatalysts and solvents in a 96-well plate format. acs.org

HTE is also invaluable for creating large libraries of quinoline derivatives for biological screening or materials testing. youtube.com By combining arrays of different starting materials under a set of predefined conditions, researchers can quickly generate a diverse collection of novel compounds. nih.gov This is crucial in drug discovery, where finding a lead compound often requires screening thousands of molecules. nih.gov

The future of quinoline research will see a deeper integration of HTE with automation, robotics, and machine learning. youtube.com The large, high-quality datasets generated by HTE are ideal for training machine learning algorithms, which can then predict the outcomes of future experiments and suggest new reaction conditions or molecular structures to explore. youtube.com This creates a closed loop—a "self-driving lab"—where automated systems can design, execute, and analyze experiments with minimal human intervention, dramatically accelerating the pace of discovery in quinoline chemistry. youtube.com The use of microdroplet-based reaction systems combined with mass spectrometry further enhances the throughput for screening optimal synthesis conditions for quinoxaline (B1680401) derivatives, a related class of heterocycles, demonstrating a path forward for quinolines as well. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-5-fluoro-2-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. For example:

- Friedländer synthesis : Cyclization of 2-aminobenzaldehyde derivatives with ketones under acidic conditions.

- Chlorination/fluorination : Post-synthetic halogenation using reagents like POCl₃ (for Cl) and Selectfluor® (for F) .

- Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves efficiency, reducing side products compared to traditional reflux methods .

- Key Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of halogens significantly impact purity and yield.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., Cl at C4, F at C5, CH₃ at C2) via coupling constants and chemical shifts.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 195.62) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the substitution pattern (Cl, F, CH₃) in this compound influence its reactivity and biological activity?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity enhances electrophilic aromatic substitution (EAS) at C6/C8 positions. Chlorine’s steric bulk directs nucleophilic attacks to meta positions .

- Biological Implications : The CH₃ group at C2 increases lipophilicity, improving membrane permeability in antimicrobial assays (e.g., E. coli MIC = 8 µg/mL) .

- Comparative Data :

| Derivative | Similarity Index | Bioactivity (IC₅₀, µM) |

|---|---|---|

| 4-Cl-5-F-2-CH₃-quinoline | 1.00 | 12.3 (Antimicrobial) |

| 4-Cl-7-F-2-CH₃-quinoline | 0.94 | 18.7 |

| 6-Br-4-Cl-8-F-quinoline | 0.86 | 24.5 |

| Source: Adapted from |

Q. How can researchers resolve contradictions in reported biological activities of fluorinated quinolines?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial activity) .

- Structural Confirmation : Ensure compounds are free of isomers; regioisomeric impurities (e.g., 5-F vs. 7-F) can skew bioactivity data .

- Reproducibility : Adopt standardized protocols (CLSI guidelines) and share raw datasets for meta-analysis .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Halogenation selectivity (e.g., over-chlorination).

- Solution : Use directing groups (e.g., -NO₂) or flow chemistry for precise control .

- Challenge 2 : Purification of hydrophobic intermediates.

- Solution : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) .

- Safety : Follow GHS protocols (e.g., H315/H319 for skin/eye irritation) and use fume hoods during halogenation .

Data Analysis & Experimental Design